molecular formula C36H40FN9O3 B1431308 利扎布鲁替尼 CAS No. 1575596-29-0

利扎布鲁替尼

货号 B1431308
CAS 编号: 1575596-29-0
分子量: 665.8 g/mol
InChI 键: LCFFREMLXLZNHE-GBOLQPHISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rilzabrutinib is an oral, reversible covalent inhibitor of Bruton’s tyrosine kinase (BTK) being investigated for the treatment of immune disorders, such as immune thrombocytopenic purpura . It has been granted FDA Fast Track Designation for the treatment of immune thrombocytopenia . It has the potential to be the first BTK inhibitor for the treatment of immune thrombocytopenia (ITP) .


Molecular Structure Analysis

Rilzabrutinib is a covalent reversible BTK inhibitor . An analysis of the protein–inhibitor interactions based on published co-crystal structures provides useful clues for the rational design of safe and effective small-molecule BTK inhibitors .


Chemical Reactions Analysis

Rilzabrutinib is a reversible covalent inhibitor, which means it forms a temporary bond with a target molecule, in this case, BTK . This retro-Michael reaction decreases the on-target residence time of reversible covalent inhibitors in comparison to irreversible covalent inhibitors .

科学研究应用

利扎布鲁替尼在免疫性血小板减少症中的应用

利扎布鲁替尼在治疗免疫性血小板减少症 (ITP) 中显示出前景。它作为布鲁顿酪氨酸激酶 (BTK) 的口服、可逆共价抑制剂发挥作用,而 BTK 在 ITP 的发病机制中起着至关重要的作用。研究表明,利扎布鲁替尼可以通过双重机制增加 ITP 患者的血小板计数:减少巨噬细胞介导的血小板破坏并减少致病性自身抗体的产生 (Kuter 等人,2022 年)

在免疫介导疾病中的临床前疗效

利扎布鲁替尼的疗效不仅仅限于 ITP,它在多种免疫介导疾病中显示出潜力。临床前研究强调了它在抑制 B 细胞和巨噬细胞、嗜碱性粒细胞和中性粒细胞等先天免疫细胞的活化和炎症活动中的作用,而不会诱导细胞死亡。这种广泛的作用谱突出了其治疗各种免疫介导疾病的潜力 (Langrish 等人,2021 年)

在寻常天疱疮中的作用

利扎布鲁替尼已被研究其在寻常天疱疮(一种自身免疫性疾病)中的治疗潜力。临床试验表明,利扎布鲁替尼作为 BTK 抑制剂,可以有效控制寻常天疱疮的疾病活动,为这种具有挑战性的疾病提供了新的治疗途径 (Murrell 等人,2021 年)

在 IgG4 相关疾病中的应用

利扎布鲁替尼的作用机制,特别是它对 BTK 的影响及其在免疫细胞活化中的作用,使其成为治疗 IgG4 相关疾病 (IgG4-RD) 的候选药物。该疾病的特点是纤维炎性病变,通常与短寿命浆细胞和循环抗体的增加有关。利扎布鲁替尼对 B 细胞和先天免疫途径的影响为其在 IgG4-RD 中的使用提供了强有力的理由 (Long 等人,2021 年)

在血液学和自身免疫性疾病中的探索

BTK 在炎症和自身免疫中的作用激发了人们对利扎布鲁替尼等 BTK 抑制剂在各种血液学和自身免疫性疾病中的兴趣。该药物对相关细胞途径中 BTK 的选择性抑制表明在相关疾病谱中具有潜在应用 (Patsatsi & Murrell,2021 年)

安全和危害

Rilzabrutinib has been reported to be well-tolerated, with all treatment-related adverse events being of grade 1 or 2 and transient . There were no treatment-related bleeding or thrombotic events of grade 2 or higher .

未来方向

Rilzabrutinib is currently under clinical investigation, and its safety and efficacy have not been evaluated by any regulatory authority . It is being studied across a variety of immune-mediated diseases including asthma, chronic spontaneous urticaria, prurigo nodularis, IgG4-related disease and warm autoimmune hemolytic anemia . Positive results from the LUNA 3 phase 3 study demonstrated that rilzabrutinib 400 mg twice daily orally achieved the primary endpoint of durable platelet response in adult patients with persistent or chronic immune thrombocytopenia (ITP) .

属性

IUPAC Name

(E)-2-[(3R)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40FN9O3/c1-36(2,45-15-13-43(14-16-45)26-21-48-22-26)18-24(19-38)35(47)44-12-6-7-25(20-44)46-34-31(33(39)40-23-41-34)32(42-46)29-11-10-28(17-30(29)37)49-27-8-4-3-5-9-27/h3-5,8-11,17-18,23,25-26H,6-7,12-16,20-22H2,1-2H3,(H2,39,40,41)/b24-18+/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFFREMLXLZNHE-GBOLQPHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C=C(\C#N)/C(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40FN9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rilzabrutinib

CAS RN

1575596-29-0, 1575591-66-0
Record name Rilzabrutinib, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1575596290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rilzabrutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1575591660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperidinepropanenitrile, 3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H -pyrazolo[3,4-d ]pyrimidin-1-yl]-α-[2-methyl-2-[4-(3-oxetanyl)-1-piperazinyl]propylidene]-β-oxo-, (αZ ,3R )- (ACI)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RILZABRUTINIB, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G1WE425BI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rilzabrutinib
Reactant of Route 2
Reactant of Route 2
Rilzabrutinib
Reactant of Route 3
Reactant of Route 3
Rilzabrutinib
Reactant of Route 4
Reactant of Route 4
Rilzabrutinib
Reactant of Route 5
Rilzabrutinib
Reactant of Route 6
Rilzabrutinib

Citations

For This Compound
362
Citations
DJ Kuter, M Efraim, J Mayer, M Trněný… - … England Journal of …, 2022 - Mass Medical Soc
… 2 clinical trial, we evaluated rilzabrutinib therapy in previously treated patients with immune thrombocytopenia. We used intrapatient dose escalation of oral rilzabrutinib over a period of …
Number of citations: 57 www.nejm.org
R Duan, L Goldmann, R Brandl, M Spannagl… - Frontiers in …, 2021 - frontiersin.org
… less than rilzabrutinib (0.5 μM). Conclusion: Remibrutinib and rilzabrutinib inhibit Btk-… hemostatic impairment than rilzabrutinib may be considered for further development as an …
Number of citations: 11 www.frontiersin.org
DJ Kuter, M Efraim, J Mayer, V McDonald, RJ Bird… - Blood, 2020 - Elsevier
… Median duration of rilzabrutinib 400 mg BID treatment was 18.0 … Nine patients continued rilzabrutinib 400 mg BID into the … were on rilzabrutinib monotherapy and 5 on rilzabrutinib with …
Number of citations: 15 www.sciencedirect.com
CL Langrish, JM Bradshaw, MR Francesco… - The Journal of …, 2021 - journals.aai.org
… Studies to date suggest that rilzabrutinib offers a … of rilzabrutinib translates into biological mechanisms relevant in immune-mediated diseases. We assessed the impact of rilzabrutinib on …
Number of citations: 53 journals.aai.org
TD Owens, KA Brameld, EJ Verner, T Ton… - Journal of medicinal …, 2022 - ACS Publications
Bruton’s tyrosine kinase (BTK), a Tec family tyrosine kinase, is critical in immune pathways as an essential intracellular signaling element, participating in both adaptive and immune …
Number of citations: 21 pubs.acs.org
S Ucpinar, PF Smith, L Long, F Li, H Yan… - Clinical and …, 2023 - Wiley Online Library
… absolute oral bioavailability of rilzabrutinib 400 mg tablet following an IV microtracer dose of ~100 μg [14C]-rilzabrutinib (~1 μCi) and single oral dose of 400 mg rilzabrutinib tablet (Part …
Number of citations: 1 ascpt.onlinelibrary.wiley.com
DJ Kuter, JB Bussel, N Cooper, T Gernsheimer… - Blood, 2021 - Elsevier
… Patients are randomized 2:1 to oral rilzabrutinib 400 mg bid or placebo to receive double-… ) have the option to receive open-label rilzabrutinib or discontinue from the study. Concomitant …
Number of citations: 9 www.sciencedirect.com
DF Murrell, A Patsatsi, P Stavropoulos… - British Journal of …, 2021 - academic.oup.com
… 8–45 received 12 weeks of oral rilzabrutinib 400–600 mg twice … Rilzabrutinib alone, or with much lower CS doses than usual, … investigation of rilzabrutinib for the treatment of pemphigus. …
Number of citations: 44 academic.oup.com
DJ Kuter, N Tzvetkov, M Efraim, Z Kaplan, J Mayer… - Blood, 2021 - Elsevier
… rilzabrutinib that was well-tolerated at all dose levels, including the optimal 400 mg bid dose. Interim results on rilzabrutinib … group of patients who initiated rilzabrutinib at 400 mg bid and …
Number of citations: 5 www.sciencedirect.com
DJ Kuter, JB Bussel, W Ghanima… - Therapeutic …, 2023 - journals.sagepub.com
… In summary, LUNA 3 is the first phase III trial assessing the efficacy and safety of rilzabrutinib in ITP and might demonstrate that BTK inhibition through treatment with rilzabrutinib may be …
Number of citations: 4 journals.sagepub.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。